molecular formula C6H8O4 B8816638 4-Ethoxy-4-oxobut-2-enoic acid

4-Ethoxy-4-oxobut-2-enoic acid

Cat. No.: B8816638
M. Wt: 144.12 g/mol
InChI Key: XLYMOEINVGRTEX-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobut-2-enoic acid (CAS: 2459-05-4), also known as monoethyl fumarate, is an α,β-unsaturated carbonyl compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . Structurally, it features an ethoxy group at the 4-position and a conjugated enoate system, making it a versatile intermediate in organic synthesis. This compound is widely used in the preparation of hybrid molecules, such as SAHAquines (cytostatic agents) and functionalized tetrahydroisoquinolines, via IBX-mediated oxidative Ugi-type reactions . Its (E)-stereochemistry ensures reactivity in conjugate additions and cyclizations, critical for drug discovery pipelines .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)

InChI Key

XLYMOEINVGRTEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)O

melting_point

70.0 °C

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional analogs of 4-ethoxy-4-oxobut-2-enoic acid include derivatives of 4-oxobut-2-enoic acid with varying substituents at the 4-position. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound (E) Ethoxy (-OCH₂CH₃) C₆H₈O₄ 144.13 Not reported Ethanol, DMSO
(E)-4-Methoxy-4-oxobut-2-enoic acid Methoxy (-OCH₃) C₅H₆O₄ 130.10 Not reported Methanol, THF
(E)-4-Oxo-4-phenylbut-2-enoic acid Phenyl (-C₆H₅) C₁₀H₈O₃ 176.17 158.2–160.1 Chloroform, ethyl acetate
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (-NH-C₆H₄-CH₃) C₁₁H₁₁NO₃ 205.21 Not reported Acetone, DMF

Key Observations :

  • Substituent Effects: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to aryl derivatives, which are more lipophilic .
  • Thermal Stability: Aryl-substituted derivatives (e.g., phenyl, 4-methylanilino) exhibit higher melting points due to π-π stacking and hydrogen bonding .

Key Observations :

  • Reactivity : Ethoxy and methoxy derivatives participate in multicomponent reactions (e.g., Ugi, IBX-mediated), while aryl analogs are tailored for target-specific inhibition (e.g., PknB) .
Spectroscopic and Analytical Data
  • This compound: ¹H NMR: δ 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) . HRMS: [M-H]⁻ at m/z 143.0350 (calc. 143.0352) .
  • (E)-4-Oxo-4-phenylbut-2-enoic acid: ¹H NMR: δ 7.90 (d, J = 16.0 Hz, 1H, CH=CH), 7.60–7.45 (m, 5H, Ar-H) .

Q & A

Q. Key Reagents and Conditions

ReagentsConditionsProductReference
Maleic anhydride, ethanolReflux, acid catalystMonoethyl maleate
Diethyl oxalate, hydrocinnamic acidClaisen condensation, 80–100°CEthyl 2-oxo-4-phenylbutyrate

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Structural elucidation relies on:

  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and α,β-unsaturated carbonyl protons (δ 6.2–6.8 ppm for CH=CH) ().
    • ¹³C NMR : Peaks at ~165–175 ppm for carbonyl carbons and ~60–70 ppm for ethoxy carbons ().
  • Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().

Basic: What are the key physical and chemical properties influencing its reactivity?

Answer:
Critical properties include:

  • Molecular Formula : C₆H₈O₄ ().
  • Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.
  • Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().
  • Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ().

Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?

Answer:
Optimization strategies involve:

  • Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ().
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature Control : Maintaining 25–40°C to balance yield and side reactions ().
  • Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.

Q. Example Protocol

StepParametersOutcome
ReactionIBX (1.2 eq), DMF, 30°C, 12h61% yield of Ugi adduct

Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:
Addressing inconsistencies involves:

  • Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ().
  • Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().
  • Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().

Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers ().
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.
  • Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().

Advanced: How can computational tools predict reactivity in novel systems?

Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ().
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ().
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ().

Advanced: What are emerging applications in multicomponent reactions (MCRs)?

Answer:
The compound serves as a linchpin in:

  • Pharmaceutical Intermediates : Synthesizing tetrahydroisoquinoline derivatives with potential bioactivity ().
  • Material Science : Forming polymers via Michael addition polymerization ().

Q. Case Study

ApplicationReaction TypeOutcomeReference
Anticancer agent synthesisUgi 4-component reactionHigh diastereoselectivity (dr > 20:1)

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